molecular formula C47H80N18O14 B612454 Dynamin inhibitory peptide CAS No. 251634-21-6

Dynamin inhibitory peptide

Cat. No. B612454
CAS RN: 251634-21-6
M. Wt: 1121.26
InChI Key: LHQOQXYEPUSHJL-LNIRUYPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dynamin inhibitory peptide is a peptide inhibitor of the GTPase dynamin. It competitively blocks the binding of dynamin to amphiphysin, thus preventing endocytosis . It is used in research to study the role of dynamin in various cellular processes.


Synthesis Analysis

The synthesis of dynamin inhibitory peptide involves complex biological processes. It requires multimeric interactions for efficient endocytosis . The peptide is designed to bind multimers of amphSH3 with high affinity . The synthesis process also involves the use of potent chemical inhibitors of dynamin GTPase .


Molecular Structure Analysis

The molecular structure of dynamin inhibitory peptide is complex. It involves interactions between the proline/arginine-rich domain of dynamin (dynPRD) and the Src-homology domain 3 (SH3) of various proteins including amphiphysins .


Chemical Reactions Analysis

The chemical reactions involving dynamin inhibitory peptide are complex and involve multiple proteins. During clathrin-mediated endocytosis (CME), the concerted action of dynamin and its interacting partners drives membrane scission .


Physical And Chemical Properties Analysis

The physical and chemical properties of dynamin inhibitory peptide are characterized by its molecular formula C47H80N18O14 . It has a molecular weight of 1121.3 g/mol .

Scientific Research Applications

  • Regulation of Hormone Secretion in Human Gut : Dynamin has been shown to bi-directionally regulate L cell hormone secretion in the human gut, suggesting its potential as a target for gastrointestinal-targeted metabolic drug development (Sun et al., 2021).

  • Impact on Cholesterol and Lipid Raft Organization : Dynasore, a dynamin inhibitor, not only inhibits endocytosis but also affects lipid raft organization and cholesterol in the plasma membrane, providing insights into the regulation of cholesterol (Preta et al., 2015).

  • Development of Small Molecule Inhibitors : Research has led to the development of small molecule inhibitors of dynamin I GTPase, offering potential tools for studying the dynamic nature of endocytic events (Hill et al., 2005).

  • Role in Dynamin Self-assembly : Investigations into the self-assembly regions in dynamin have provided novel insights into its role in synaptic vesicle recycling and other membrane sorting processes (Okamoto et al., 1999).

  • Inhibition of Endocytosis in Various Cells : Studies have shown that small-molecule inhibitors like MiTMAB and OcTMAB can inhibit dynamin-mediated endocytosis in a range of cells, including synaptic vesicle endocytosis in nerve terminals (Quan et al., 2007).

  • Inhibition of Viral Protein Trafficking : Dynasore, a dynamin inhibitor, impacts viral life cycles by inhibiting viral protein trafficking, thereby reducing the number of viral capsids reaching the nuclear pore and affecting the release of infectious progeny (Mues et al., 2015).

  • Pharmacological Inhibition in Macrophages : Inhibition of dynamin has been shown to reduce the secretion of proteins like apolipoprotein E from primary human macrophages, suggesting implications for therapeutic interventions (Kockx et al., 2014).

Future Directions

The future directions of research on dynamin inhibitory peptide could involve further exploration of its therapeutic potential . There is also interest in understanding how dynamin and TMEM16F control large plasma membrane reserves that open in response to lateral membrane stress and Ca influx .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80N18O14/c1-23(2)35(62-36(69)25(48)14-15-33(49)67)44(77)64-19-7-12-31(64)41(74)61-29(22-66)39(72)59-27(10-5-17-56-47(53)54)43(76)63-18-6-11-30(63)40(73)60-28(21-34(50)68)38(71)58-26(9-4-16-55-46(51)52)37(70)57-24(3)42(75)65-20-8-13-32(65)45(78)79/h23-32,35,66H,4-22,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,70)(H,58,71)(H,59,72)(H,60,73)(H,61,74)(H,62,69)(H,78,79)(H4,51,52,55)(H4,53,54,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQOQXYEPUSHJL-LNIRUYPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80N18O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1121.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dynamin inhibitory peptide

Q & A

Q1: How does dynamin inhibitory peptide interact with its target and what are the downstream effects?

A: Dynamin inhibitory peptide specifically targets and blocks the GTPase activity of dynamin [, , , , , ]. Dynamin typically plays a crucial role in the final step of clathrin-mediated endocytosis by pinching off vesicles from the plasma membrane. By inhibiting dynamin, DIP effectively prevents this vesicle fission, leading to an accumulation of clathrin-coated pits and a reduction in endocytosis [, , , , , , , ]. This disruption of endocytosis has downstream effects on a variety of cellular processes, including receptor internalization, synaptic plasticity, and neurotransmission [, , , , , , , , , ].

Q2: What is the mechanism behind dynamin inhibitory peptide's effect on AMPA receptor trafficking?

A: Research suggests that dynamin inhibitory peptide can interfere with the regulation of AMPA receptors, which are glutamate receptors crucial for synaptic plasticity [, , , , ]. Specifically, DIP has been shown to block the endocytosis of AMPA receptors triggered by various signaling pathways, including those initiated by dopamine D3 receptors and metabotropic glutamate receptors [, , , , ]. This inhibition of AMPA receptor internalization can ultimately influence the strength and plasticity of synaptic connections [, , ].

Q3: Can dynamin inhibitory peptide impact synaptic plasticity?

A: Yes, studies have demonstrated that dynamin inhibitory peptide can affect synaptic plasticity by altering the balance of AMPA receptor trafficking at synapses [, , ]. For example, in the prefrontal cortex, DIP prevented the induction of long-term depression (LTD) mediated by serotonin and metabotropic glutamate receptors, suggesting a role for dynamin-dependent endocytosis in this form of plasticity []. Similarly, DIP was found to block mGlu1-mediated LTD in the nucleus accumbens of rats after withdrawal from cocaine self-administration [].

Q4: Beyond AMPA receptors, what other receptors are affected by dynamin inhibitory peptide?

A: Apart from AMPA receptors, dynamin inhibitory peptide has also been shown to influence the trafficking and function of other receptors, including GABAA receptors [, ]. Research indicates that DIP can prevent the D3 receptor-mediated suppression of inhibitory synaptic transmission in the nucleus accumbens, likely by interfering with the dynamin-dependent endocytosis of GABAA receptors [].

Q5: Are there specific neuronal populations or brain regions where dynamin inhibitory peptide's effects are more pronounced?

A: Studies suggest that the effects of dynamin inhibitory peptide can vary depending on the neuronal population and brain region being studied [, , , ]. For instance, in the hippocampus, DIP was found to selectively block the D3 receptor-mediated inhibition of GABAA receptor currents in the stratum radiatum of the CA1 region, without affecting those in the stratum oriens []. This highlights the importance of considering the specific brain region and cell types involved when interpreting the effects of DIP.

Q6: What are the limitations of using dynamin inhibitory peptide in research?

A: While a valuable research tool, dynamin inhibitory peptide has limitations. Its effects are not limited to a single receptor type or brain region, demanding careful experimental design and interpretation [, , , ]. Furthermore, as with any peptide, issues of stability, delivery across biological membranes, and potential off-target effects need to be considered [].

Q7: Are there alternative methods to study dynamin-dependent endocytosis besides dynamin inhibitory peptide?

A7: Yes, several alternative methods exist to investigate dynamin-dependent endocytosis, including:

  • Pharmacological inhibitors: Dynasore is a small molecule inhibitor of dynamin that acts through a different mechanism than DIP [, ].
  • Dominant-negative dynamin mutants: These genetically encoded tools interfere with the function of endogenous dynamin [, ].

Q8: What are the future directions for research involving dynamin inhibitory peptide?

A8: Future research with DIP could focus on:

    Q9: How does dynamin inhibitory peptide contribute to our understanding of neurological diseases?

    A: By disrupting dynamin-dependent endocytosis, DIP helps researchers understand the role of this process in various neurological diseases. For example, research suggests that impaired AMPA receptor trafficking contributes to synaptic dysfunction in Alzheimer's disease []. DIP allows researchers to explore this connection and potentially identify new therapeutic targets.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.